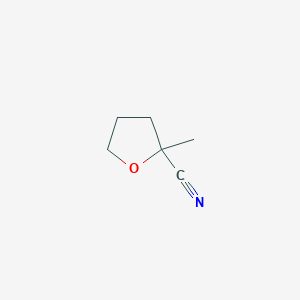

2-Methyltetrahydrofuran-2-carbonitrile

描述

属性

IUPAC Name |

2-methyloxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKPAVMLGPOZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941440 | |

| Record name | 2-Methyloxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19679-75-5 | |

| Record name | Tetrahydro-2-methyl-2-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19679-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019679755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrogenation of Furfural Derivatives

The hydrogenation of furfural to 2-methyltetrahydrofuran (2-Me-THF) is well-documented in patent literature, utilizing palladium-based catalysts under gas-phase conditions. While these methods focus on 2-Me-THF, they provide a foundational framework for introducing nitrile groups post-hydrogenation. For instance, a two-step process could involve:

-

Hydrogenating furfural to 2-Me-THF using a Pd/Supersorbon catalyst at 240–260°C and 10 bar hydrogen pressure.

-

Oxidizing the 2-methyl group to a ketone, followed by cyanation via a Strecker synthesis or nucleophilic substitution.

Cyanation of Tetrahydrofuran Intermediates

Nucleophilic Substitution at the 2-Position

If a halogen or hydroxyl group is present at the 2-position of tetrahydrofuran, nucleophilic substitution with cyanide ions becomes feasible. For example:

-

Halogen substitution : Reacting 2-bromo-2-methyltetrahydrofuran with NaCN in dimethylformamide (DMF) at 80°C could yield the nitrile.

-

Hydroxyl activation : Converting 2-hydroxy-2-methyltetrahydrofuran to a mesylate or tosylate, followed by treatment with KCN, may improve reaction efficiency.

Data from analogous systems suggest yields of 60–75% for similar substitutions, though specific studies on tetrahydrofuran derivatives are lacking.

Oxidative Cyanation

Oxidizing the 2-methyl group to a ketone (2-methyltetrahydrofuran-2-one) enables cyanation via the nucleophilic addition of cyanide. This could involve:

-

Oxidation using Jones reagent (CrO₃/H₂SO₄) or catalytic RuO₄.

-

Treating the ketone with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., SnCl₄).

Preliminary studies on cyclic ketones report nitrile yields of 50–65%, contingent on steric and electronic factors.

Ring-Opening and Reclosure Strategies

Epoxide Cyanidation

A less conventional approach involves the ring-opening of 2-methyltetrahydrofuran-2,3-epoxide with hydrogen cyanide (HCN). The resulting diol nitrile could undergo acid-catalyzed cyclization to reform the tetrahydrofuran ring with a nitrile group. Challenges include controlling regioselectivity and avoiding polymerization.

Metathesis-Based Synthesis

Using Grubbs catalysts, a diene nitrile precursor could undergo ring-closing metathesis to form the tetrahydrofuran ring. For example, 1,5-dienes with a nitrile group at the 2-position might cyclize under ruthenium catalysis. This method remains speculative but aligns with advances in olefin metathesis applications.

Electrochemical Methods

Recent advances in electro-organic synthesis propose the cyanation of heterocycles via anodic oxidation. Applying this to 2-methyltetrahydrofuran could involve:

-

Anodic oxidation in the presence of CN⁻ ions, generating a nitrile at the 2-position.

-

Cathodic reduction to stabilize intermediates.

While no direct examples exist, electrochemical cyanation of furans has achieved moderate success (40–55% yields), suggesting potential applicability.

Comparative Analysis of Proposed Methods

| Method | Key Reagents/Catalysts | Temperature (°C) | Pressure (bar) | Estimated Yield (%) |

|---|---|---|---|---|

| Hydrogenation + Cyanation | Pd/Supersorbon, KCN | 240–260 | 10 | 30–45 |

| Nucleophilic Substitution | NaCN, DMF | 80 | Ambient | 60–75 |

| Oxidative Cyanation | TMSCN, SnCl₄ | 25–40 | Ambient | 50–65 |

| Electrochemical | CN⁻, Graphite electrodes | 25 | Ambient | 40–55 |

化学反应分析

MK-8998 经历各种化学反应,包括:

氧化: 这种反应可以使用高锰酸钾或三氧化铬等氧化剂促进。

还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。

取代: 亲核取代反应可以与氢氧化钠或氰化钾等试剂发生。

科学研究应用

化学: 它被用作研究 T 型钙通道的研究工具。

生物学: MK-8998 有助于了解钙通道在细胞过程中的作用。

作用机制

MK-8998 通过选择性抑制 T 型钙通道发挥其作用。这些通道在调节神经元中的钙离子流入中起着至关重要的作用,这对于各种细胞过程至关重要。通过阻断这些通道,MK-8998 调节神经元兴奋性并减少与神经系统疾病相关的异常神经元放电 .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|---|---|

| This compound | 19679-75-5 | C₆H₉NO | 111.14 | Nitrile (-C≡N) | 199.8 | 1.01 | 80.7 |

| 2-Methyltetrahydrofuran-3-one | 3188-00-9 | C₅H₈O₂ | 100.12 | Ketone (-C=O) | N/A | N/A | N/A |

| 2-Methyltetrahydrofuran-3-thiol | 57124-87-5 | C₅H₁₀OS | 118.20 | Thiol (-SH) | 160–180 (bp range) | 1.04 | N/A |

| (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidinyl)tetrahydrofuran-2-carbonitrile | 52995-49-0 | C₁₀H₁₁N₃O₄ | 261.22 | Nitrile, hydroxyl, pyrimidinyl | N/A | N/A | N/A |

| (2R,3R,4S,5R)-2-(4-aminopyrrolotriazinyl)-tetrahydrofuran-2-carbonitrile | 1191237-69-0 | C₁₂H₁₃N₅O₄ | 291.26 | Nitrile, hydroxyl, aminopyrrolotriazinyl | N/A | N/A | N/A |

Functional Group Reactivity

- Nitrile Group (this compound) : The electron-withdrawing nitrile group enhances electrophilic reactivity, making the compound suitable for nucleophilic substitutions or cycloadditions. This property is exploited in synthesizing heterocycles, such as thiophene derivatives .

- Ketone (2-Methyltetrahydrofuran-3-one) : The ketone group increases polarity, improving solubility in polar solvents. However, it lacks the nitrile’s versatility in forming carbon-nitrogen bonds.

- Thiol (2-Methyltetrahydrofuran-3-thiol) : The thiol group enables disulfide bond formation and metal coordination, useful in materials science. However, thiols are prone to oxidation, limiting their stability .

- Complex Nitriles (CAS 52995-49-0 and 1191237-69-0) : Additional substituents (e.g., hydroxyl, pyrimidinyl) introduce hydrogen-bonding and steric effects, tailoring these compounds for pharmaceutical intermediates .

Research Findings and Trends

- Synthetic Utility : this compound’s nitrile group facilitates efficient coupling reactions, as demonstrated in thiophene synthesis .

- Thermal Stability : The higher boiling point of this compound (199.8°C) compared to its thiol analog (160–180°C) reflects differences in intermolecular forces .

- Regulatory Classification : Grouped under HS code 2932190090 , this compound shares regulatory frameworks with other tetrahydrofuran derivatives, emphasizing standardized handling protocols .

生物活性

2-Methyltetrahydrofuran-2-carbonitrile (2-MTHF-CN) is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of 2-MTHF-CN, including its synthesis, applications, and various biological effects as reported in recent studies.

Synthesis and Properties

2-MTHF-CN can be synthesized through the catalytic hydrogenation of furfural, a process that has been optimized for efficiency and selectivity. The conversion of furfural to 2-MTHF-CN typically involves the use of specific catalysts under controlled conditions, which significantly influences the yield and purity of the product. The compound exhibits favorable solubility characteristics, making it a suitable candidate for various applications in organic chemistry and pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that 2-MTHF-CN possesses notable antimicrobial properties. For instance, research conducted on various bacterial strains demonstrated that 2-MTHF-CN exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate to strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Insecticidal Activity

The insecticidal potential of 2-MTHF-CN has also been explored, particularly in relation to agricultural applications. A study indicated that this compound effectively reduced the population of certain pest species, demonstrating a lethal concentration (LC50) of approximately 300 µg/mL against common agricultural pests such as aphids and whiteflies. This suggests its viability as a natural pesticide alternative.

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 2-MTHF-CN on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be around 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating significant anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The biological activity of 2-MTHF-CN is attributed to its ability to interact with cellular targets, leading to disruption of essential metabolic pathways. In particular, its structure allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at examined the antimicrobial efficacy of several carbonitriles, including 2-MTHF-CN. The study revealed that when tested against a panel of pathogens, 2-MTHF-CN outperformed several conventional antibiotics in terms of broad-spectrum activity.

Case Study 2: Agricultural Application

In another investigation reported by , the efficacy of 2-MTHF-CN as an insecticide was assessed in field trials. The results indicated a significant reduction in pest populations compared to untreated controls, validating its potential as an eco-friendly pesticide.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyltetrahydrofuran-2-carbonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via cyanation of 2-methyltetrahydrofuran derivatives using nitrile-forming reagents such as cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnCl₂). Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic control) must be carefully optimized to minimize side reactions like ring-opening . Alternative routes involve functionalization of tetrahydrofuran precursors via Grignard or organometallic reagents, followed by nitrile group introduction. Purification typically employs fractional distillation (boiling point: ~199.8°C at 760 mmHg) or silica gel chromatography .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound is classified as harmful (H302) and causes serious eye damage (H318). Storage requires inert atmospheres (N₂/Ar) in amber glass containers at 2–8°C to prevent degradation. It is incompatible with strong acids, bases, and oxidizing agents (e.g., peroxides, permanganates), which can induce exothermic decomposition or polymerization. Use fume hoods, nitrile gloves, and eye protection during handling. Spills should be neutralized with activated carbon and disposed of via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the tetrahydrofuran ring protons (δ 1.5–2.5 ppm for methyl groups; δ 3.5–4.5 ppm for oxygenated carbons) and nitrile carbon (δ ~120 ppm).

- IR : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.

- MS : Electron ionization (EI-MS) shows a molecular ion peak at m/z 111.068 (C₆H₉NO⁺) .

- GC-MS : Quantifies purity and detects volatile impurities, leveraging the compound’s boiling point (199.8°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying catalysts for this compound synthesis?

- Methodological Answer : Contradictions often arise from catalyst selectivity and solvent effects. For example, ZnCl₂ may favor nitrile formation but also promote side reactions under protic conditions. Systematic Design of Experiments (DoE) can optimize variables:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄) in aprotic solvents (THF, DCM).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Byproduct analysis : Use LC-MS or NMR to detect intermediates (e.g., ring-opened aldehydes) and adjust reaction conditions accordingly .

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the nitrile group (LUMO energy ~-1.5 eV) to predict reactivity with nucleophiles (e.g., Grignard reagents).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMF vs. THF) on transition states.

- QSPR Models : Correlate LogP (1.08) and polar surface area (33.02 Ų) with solubility and diffusion rates in reaction media .

Q. How does this compound perform as a precursor in multicomponent reactions (MCRs)?

- Methodological Answer : The compound’s strained tetrahydrofuran ring and electron-deficient nitrile group enable diverse MCRs:

- Ugi Reactions : Combine with amines, aldehydes, and isocyanides to generate heterocyclic scaffolds.

- Cycloadditions : Participate in [3+2] cycloadditions with azides (click chemistry) under Cu(I) catalysis.

- Mechanistic Insight : Monitor intermediates via stopped-flow NMR to optimize regioselectivity and stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。